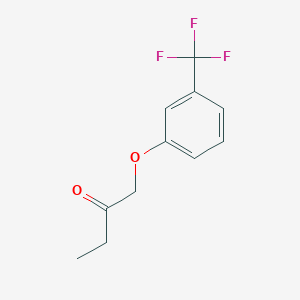

1-(3-Trifluoromethylphenoxy)butan-2-on

Beschreibung

1-(3-Trifluoromethylphenoxy)butan-2-one is a ketone derivative featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.2 g/mol.

Eigenschaften

Molekularformel |

C11H11F3O2 |

|---|---|

Molekulargewicht |

232.20 g/mol |

IUPAC-Name |

1-[3-(trifluoromethyl)phenoxy]butan-2-one |

InChI |

InChI=1S/C11H11F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h3-6H,2,7H2,1H3 |

InChI-Schlüssel |

OCPCQWJJOQIBFR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)COC1=CC=CC(=C1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-[4-(Trifluoromethyl)phenyl]butan-2-one

- Molecular Formula : C₁₁H₁₁F₃O

- Molecular Weight : 216.2 g/mol

- Substituent: -CF₃ at the para position on the phenyl ring (directly attached to the butanone backbone).

- Key Differences: Lacks the phenoxy oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound. The para-CF₃ configuration may enhance steric hindrance and alter electronic effects in aromatic substitution reactions.

- Applications : Primarily used in medicinal chemistry research as a lipophilic intermediate .

1-(4-Iodophenyl)butan-2-one

- Molecular Formula : C₁₀H₁₁IO

- Molecular Weight : 274.1 g/mol

- Substituent : Iodine at the para position on the phenyl ring.

- Key Differences :

- The iodine atom’s large size and polarizability facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the -CF₃ group.

- Higher molecular weight and lower solubility in aqueous media compared to fluorinated analogs.

- Applications : Valued in organic synthesis for constructing complex aromatic systems .

1-(2-Bromophenyl)butan-2-one

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 227.1 g/mol

- Substituent : Bromine at the ortho position on the phenyl ring.

- Bromine’s moderate electronegativity makes it less electron-withdrawing than -CF₃.

- Applications : Intermediate in synthesizing heterocycles and pharmaceuticals .

1-(Pyridin-2-yl)butan-2-one

- Molecular Formula: C₉H₁₁NO

- Molecular Weight : 149.2 g/mol

- Substituent : Pyridin-2-yl group (nitrogen-containing aromatic ring).

- Enhanced solubility in polar solvents due to the nitrogen atom.

- Applications : Investigated for neuroprotective properties and as a pesticide intermediate .

Comparative Analysis Table

| Compound | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(3-Trifluoromethylphenoxy)butan-2-one | C₁₁H₁₁F₃O₂ | -CF₃ (meta-phenoxy) | 232.2 | Pharmaceuticals, agrochemicals |

| 1-[4-(Trifluoromethyl)phenyl]butan-2-one | C₁₁H₁₁F₃O | -CF₃ (para-phenyl) | 216.2 | Medicinal chemistry research |

| 1-(4-Iodophenyl)butan-2-one | C₁₀H₁₁IO | -I (para-phenyl) | 274.1 | Organic synthesis |

| 1-(2-Bromophenyl)butan-2-one | C₁₀H₁₁BrO | -Br (ortho-phenyl) | 227.1 | Heterocycle synthesis |

| 1-(Pyridin-2-yl)butan-2-one | C₉H₁₁NO | Pyridin-2-yl | 149.2 | Agrochemicals, neuroprotection studies |

Structural and Functional Insights

Electronic Effects :

- The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, making it advantageous in drug design. Para-substituted analogs exhibit stronger electron-withdrawing effects than meta-substituted ones .

- Halogenated derivatives (I, Br) are more reactive in cross-coupling reactions but less stable under physiological conditions .

- Solubility and Polarity: The phenoxy group in the target compound increases polarity compared to direct phenyl-attached analogs, improving solubility in polar aprotic solvents like DMSO .

Steric Considerations :

- Ortho-substituted compounds (e.g., 1-(2-bromophenyl)butan-2-one) face steric challenges, reducing accessibility to the ketone group for nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.